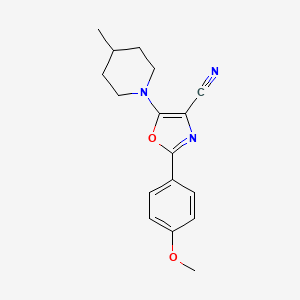
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpiperidinyl group, and an oxazole ring with a carbonitrile substituent.
準備方法
The synthesis of 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxy group is introduced to the phenyl ring.
Attachment of the methylpiperidinyl group: This can be done through a nucleophilic substitution reaction where the piperidine ring is functionalized with a methyl group.
Introduction of the carbonitrile group: This step involves the addition of a nitrile group to the oxazole ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-imidazole-4-carbonitrile: Similar structure but with an imidazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
CAS番号 |
613652-15-6 |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-12-7-9-20(10-8-12)17-15(11-18)19-16(22-17)13-3-5-14(21-2)6-4-13/h3-6,12H,7-10H2,1-2H3 |
InChIキー |
DKRBCIOKGRUELR-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N |
溶解性 |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15024643.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024649.png)
![1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1H-isochromene-3-carboxamide](/img/structure/B15024655.png)
![Propyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15024658.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024661.png)
![8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024665.png)
![N-(2-chlorophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15024668.png)
![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15024700.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B15024704.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15024710.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15024718.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide](/img/structure/B15024729.png)
![6-(4-Chlorophenyl)-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024742.png)

